molecular formula C9H17N3O2Si B2781712 2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde CAS No. 215871-11-7

2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde

Cat. No.: B2781712
CAS No.: 215871-11-7
M. Wt: 227.339
InChI Key: CGTKYMZMWCNCHE-UHFFFAOYSA-N
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Description

2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde: is a chemical compound that features a triazole ring substituted with a trimethylsilylethoxymethyl group and an aldehyde functional group

Mechanism of Action

Target of Action

The primary target of 2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde is the hydroxyl groups present in various organic compounds . The compound acts as a protecting agent for these hydroxyl groups during chemical reactions .

Mode of Action

The compound interacts with its targets by forming a protective layer around the hydroxyl groups . This protective layer prevents the hydroxyl groups from participating in unwanted side reactions, thereby increasing the efficiency of the desired chemical reactions .

Biochemical Pathways

The compound plays a crucial role in the chemical synthesis of RNA . It is used as a 2’-hydroxyl protecting group during the synthesis of RNA and related derivatives . The compound helps in suppressing side reactions and improving the coupling efficiency during RNA synthesis cycles .

Pharmacokinetics

It is known that the compound can becleaved with fluoride in organic solvents selectively under mild conditions . This suggests that the compound’s bioavailability could be influenced by the presence of fluoride ions and the pH of the environment.

Result of Action

The action of this compound results in the successful synthesis of RNA and related derivatives with minimal side reactions . This is crucial for various applications, including the development of therapeutic oligonucleotides .

Action Environment

The action, efficacy, and stability of this compound are influenced by several environmental factors. For instance, the compound is known to react slowly with moisture/water . Therefore, it should be stored in a well-ventilated place and kept cool . Moreover, the compound’s ability to protect hydroxyl groups and its subsequent cleavage with fluoride suggest that both the presence of water and the pH of the environment can significantly impact its action and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde typically involves the protection of hydroxyl groups using trimethylsilyl groups. One common method includes the reaction of 2-(trimethylsilyl)ethoxymethyl chloride with a triazole derivative under specific conditions to introduce the trimethylsilylethoxymethyl group . The reaction conditions often involve the use of a base such as potassium carbonate in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carboxylic acid.

    Reduction: 2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-methanol.

    Substitution: 2-(2-Hydroxyethyl)-1,2,4-triazole-3-carbaldehyde.

Scientific Research Applications

Chemistry: 2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde is used as an intermediate in organic synthesis, particularly in the preparation of other triazole derivatives. It serves as a building block for the synthesis of complex molecules in medicinal chemistry and materials science .

Biology and Medicine: In biological research, this compound is used to study the interactions of triazole derivatives with biological targets.

Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and advanced materials. Its unique structural features make it valuable for the development of new materials with specific properties .

Properties

IUPAC Name

2-(2-trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2Si/c1-15(2,3)5-4-14-8-12-9(6-13)10-7-11-12/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTKYMZMWCNCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C(=NC=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215871-11-7
Record name 1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,4-triazole-5-carbaldehyde
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